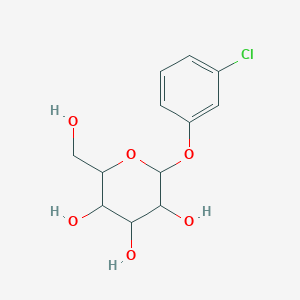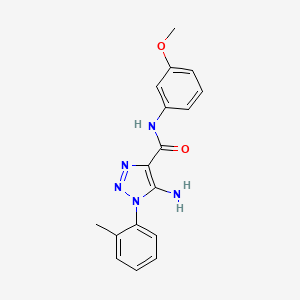![molecular formula C19H16Cl2N2O B5050867 3,4-dichloro-N-[4-(dimethylamino)-1-naphthyl]benzamide](/img/structure/B5050867.png)
3,4-dichloro-N-[4-(dimethylamino)-1-naphthyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dichloro-N-[4-(dimethylamino)-1-naphthyl]benzamide, also known as DNBA, is a synthetic compound that has been used in scientific research for many years. DNBA is a potent competitive inhibitor of the enzyme acetylcholinesterase (AChE), which is responsible for breaking down the neurotransmitter acetylcholine (ACh) in the nervous system.
作用機序
3,4-dichloro-N-[4-(dimethylamino)-1-naphthyl]benzamide acts as a competitive inhibitor of AChE by binding to the active site of the enzyme and preventing the hydrolysis of ACh. This leads to an accumulation of ACh in the synaptic cleft and subsequent cholinergic effects. 3,4-dichloro-N-[4-(dimethylamino)-1-naphthyl]benzamide has been shown to have a high affinity for AChE, with a Ki value of 0.3 nM, making it a potent inhibitor of the enzyme.
Biochemical and Physiological Effects:
3,4-dichloro-N-[4-(dimethylamino)-1-naphthyl]benzamide has been shown to have a range of biochemical and physiological effects, including increased levels of ACh in the synaptic cleft, enhanced cholinergic neurotransmission, and improved cognitive function and memory in animal models. It has also been shown to have muscle relaxant effects, which may be useful in the treatment of neuromuscular disorders.
実験室実験の利点と制限
One advantage of using 3,4-dichloro-N-[4-(dimethylamino)-1-naphthyl]benzamide in lab experiments is its high potency as an AChE inhibitor, which allows for precise control over the levels of ACh in the synaptic cleft. However, one limitation is its potential toxicity, as prolonged exposure to 3,4-dichloro-N-[4-(dimethylamino)-1-naphthyl]benzamide can lead to irreversible inhibition of AChE and subsequent cholinergic toxicity.
将来の方向性
There are many potential future directions for research involving 3,4-dichloro-N-[4-(dimethylamino)-1-naphthyl]benzamide, including its use in the development of new treatments for neuromuscular disorders, as well as its potential as a tool for studying the role of AChE in the nervous system. Further research is also needed to investigate the potential toxicity of 3,4-dichloro-N-[4-(dimethylamino)-1-naphthyl]benzamide and to develop safer and more effective AChE inhibitors for use in scientific research and clinical practice.
合成法
The synthesis of 3,4-dichloro-N-[4-(dimethylamino)-1-naphthyl]benzamide involves the reaction of 3,4-dichlorobenzoyl chloride with 4-(dimethylamino)-1-naphthylamine in the presence of a base such as triethylamine or pyridine. The resulting product is purified through recrystallization from a suitable solvent such as ethanol or ethyl acetate. The purity of 3,4-dichloro-N-[4-(dimethylamino)-1-naphthyl]benzamide can be verified by using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
科学的研究の応用
3,4-dichloro-N-[4-(dimethylamino)-1-naphthyl]benzamide has been widely used in scientific research as a tool to study the role of AChE in the nervous system. AChE is an important enzyme that regulates the levels of ACh in the synaptic cleft, and its inhibition can lead to an increase in ACh levels and subsequent cholinergic effects. 3,4-dichloro-N-[4-(dimethylamino)-1-naphthyl]benzamide has been used to study the effects of AChE inhibition on cognitive function, memory, and learning in animal models. It has also been used to investigate the role of AChE in neuromuscular transmission and muscle contraction.
特性
IUPAC Name |
3,4-dichloro-N-[4-(dimethylamino)naphthalen-1-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O/c1-23(2)18-10-9-17(13-5-3-4-6-14(13)18)22-19(24)12-7-8-15(20)16(21)11-12/h3-11H,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMWONUMYDKBTPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C2=CC=CC=C21)NC(=O)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 4-[(3S*,4S*)-4-hydroxy-1-(4-methoxybenzoyl)-3-pyrrolidinyl]-1-piperazinecarboxylate](/img/structure/B5050793.png)
![N~1~-(2-ethylphenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B5050816.png)
![3-(tetrahydro-2-furanyl)-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5050823.png)


![5-ethyl-2-methyl-4-{3-[1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-yl]phenyl}pyrimidine](/img/structure/B5050841.png)

![2-[(4-methyl-5-{2-[(2-methylphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B5050854.png)


![(3aS*,6aR*)-N-allyl-3-[3-(4-methoxyphenyl)propyl]-2-oxohexahydro-5H-pyrrolo[3,4-d][1,3]oxazole-5-carboxamide](/img/structure/B5050888.png)

![N-[1-({[(4-acetylphenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]benzamide](/img/structure/B5050898.png)